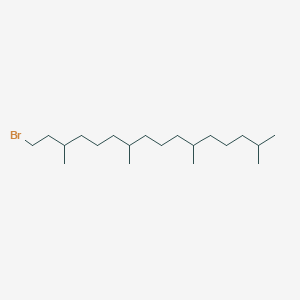







|
REACTION_CXSMILES
|
CCOCC.[Mg+2].[Br-:7].[Br-].S(O[CH2:14][CH2:15][CH:16]([CH2:18][CH2:19][CH2:20][CH:21]([CH2:23][CH2:24][CH2:25][CH:26]([CH2:28][CH2:29][CH2:30][CH:31]([CH3:33])[CH3:32])[CH3:27])[CH3:22])[CH3:17])(=O)(=O)C>C(OCC)C>[CH2:14]([Br:7])[CH2:15][CH:16]([CH2:18][CH2:19][CH2:20][CH:21]([CH2:23][CH2:24][CH2:25][CH:26]([CH2:28][CH2:29][CH2:30][CH:31]([CH3:33])[CH3:32])[CH3:27])[CH3:22])[CH3:17] |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
25.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC.[Mg+2].[Br-].[Br-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
phytanyl mesylate
|
|
Quantity
|
18.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(C)(=O)(=O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry was stirred for 72 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Upon completion, the reaction mixture was cooled to 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
ice cold water was added dropwise until all solid
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
bubbling
|
|
Type
|
ADDITION
|
|
Details
|
Diethyl ether (300 mL) was added
|
|
Type
|
CUSTOM
|
|
Details
|
the organic and aqueous layers separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was back-extracted with diethyl ether (200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined diethyl ether extracts were dried on MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was purified by column chromatography (column 10″L×2″W; eluted with 100% hexanes)
|


Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(C)CCCC(C)CCCC(C)CCCC(C)C)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.3 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |